![molecular formula C19H18N2O5S B5265620 N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5265620.png)
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide, also known as NSC 743380, is a small molecule inhibitor that has shown potential in treating various types of cancer. This compound has gained attention due to its ability to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Applications De Recherche Scientifique
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of certain enzymes such as CDK4/6 and Aurora kinases, which are involved in the regulation of cell cycle progression and mitosis. This inhibition leads to the arrest of cancer cell growth and induction of apoptosis. This compound 743380 has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and gemcitabine.
Mécanisme D'action
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 inhibits the activity of CDK4/6 and Aurora kinases by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the inhibition of cell cycle progression and mitosis, resulting in the arrest of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound 743380 has been shown to have a selective inhibitory effect on cancer cells, with minimal effects on normal cells. This compound has also been shown to induce cell cycle arrest and apoptosis in a dose-dependent manner. In addition, this compound 743380 has been shown to have a low toxicity profile in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 has the advantage of being a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have a selective inhibitory effect on cancer cells, making it a promising candidate for cancer treatment. However, the limitations of this compound 743380 include its low solubility and stability, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 research, including the optimization of its synthesis method to improve its solubility and stability. In addition, further studies are needed to determine the optimal dosage and treatment regimen for this compound 743380 in vivo. The potential of this compound 743380 as a combination therapy with other chemotherapeutic agents should also be explored. Finally, the development of this compound 743380 analogs with improved efficacy and selectivity is a promising avenue for future research.
Conclusion:
This compound 743380 is a promising small molecule inhibitor that has shown potential in treating various types of cancer. Its selective inhibitory effect on cancer cells and ability to induce cell cycle arrest and apoptosis make it a promising candidate for cancer treatment. However, further research is needed to optimize its synthesis method, determine its optimal dosage and treatment regimen, and explore its potential as a combination therapy with other chemotherapeutic agents.
Méthodes De Synthèse
N-[4-(4-morpholinylsulfonyl)phenyl]-1-benzofuran-2-carboxamide 743380 can be synthesized using various methods, including the reaction of 4-(4-morpholinylsulfonyl)aniline with 1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound can then be purified using various chromatography techniques to obtain a high purity product.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylsulfonylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c22-19(18-13-14-3-1-2-4-17(14)26-18)20-15-5-7-16(8-6-15)27(23,24)21-9-11-25-12-10-21/h1-8,13H,9-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXRQERGQMXUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
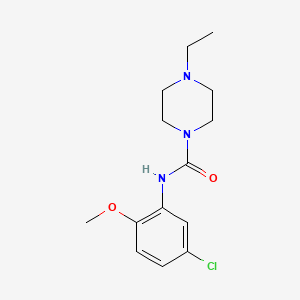
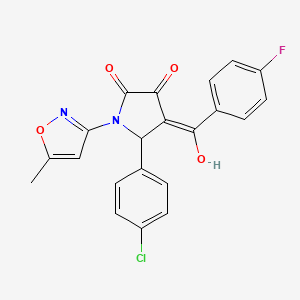
![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5265567.png)
![3,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5265577.png)
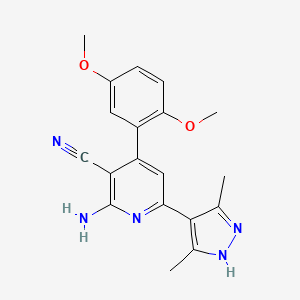
![7-(3,4-difluorophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5265584.png)
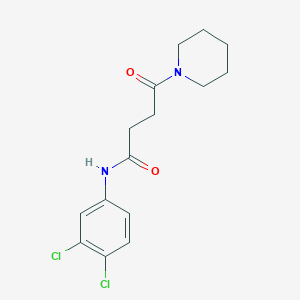
![3-(allylthio)-6-(6-bromo-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5265601.png)
![2-{[4-(allyloxy)benzoyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5265605.png)
![N-(2-methoxyethyl)-4-quinolin-4-yl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5265616.png)
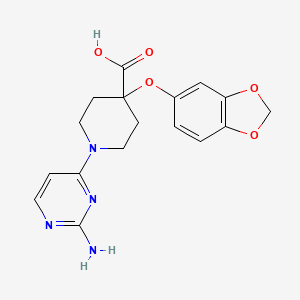
![N,N,4-trimethyl-3-(2-{[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5265626.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5265635.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5265645.png)
